5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL
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Overview
Description
5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL typically involves a multi-step process. One common method includes the cyclocondensation of 3-amino-1,2,4-triazole with appropriate aldehydes and thiols under basic conditions . The reaction is usually carried out in ethanol or other suitable solvents, with sodium hydroxide as the base catalyst .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
Uniqueness
5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C10H15N5OS |
---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
5-amino-3-pentylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H15N5OS/c1-2-3-4-5-17-10-14-13-9-12-8(16)6-7(11)15(9)10/h6H,2-5,11H2,1H3,(H,12,13,16) |
InChI Key |
MOSJKHOLJASZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NN=C2N1C(=CC(=O)N2)N |
Origin of Product |
United States |
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